molecular formula C14H12N2O2 B2956147 N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide CAS No. 2097897-21-5

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide

Cat. No. B2956147
CAS RN: 2097897-21-5
M. Wt: 240.262
InChI Key: VSMJCQDFJYYIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves a multistep process. For instance, ODZ101, a related compound, is synthesized through a multistep process involving the reaction of 3-aminocrotonic acid with benzoyl chloride, followed by cyclization with hydrazine hydrate and finally the condensation of the resulting compound with 2-chloro-1-nitrobenzene.


Molecular Structure Analysis

The molecular structure of “N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide” is characterized by a 2-oxo-1,2-dihydropyridin-1-yl group attached to a phenyl ring via an amide linkage . The N1-substituent on the 2-oxo-1,2-dihydropyridine ring can be a variety of alkyl, aryl, and heteroaryl groups .

Scientific Research Applications

Agricultural Chemistry

This compound has shown potential in the development of novel pesticides. The related 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities, including moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . These compounds could serve as alternative templates for discovering new antibacterial agents, crucial for crop protection and food security.

Medical Research

In the medical field, derivatives of this compound have been explored for their antibacterial and antiviral properties. Some derivatives have shown strong antibacterial effects on Xanthomonas oryzae , which is responsible for serious rice diseases . Additionally, indole derivatives, which share a similar structural motif, are known for their diverse biological activities, including anticancer, anti-HIV, and antimalarial effects .

Biotechnology

The compound’s derivatives are used in multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules with biologically relevant scaffold fragments. These reactions are valuable in biotechnological applications, such as the development of new drugs and the study of neurodegenerative diseases .

Materials Science

In materials science, the compound’s derivatives are being investigated for their potential in creating polymers that exhibit good thermal stability. These polymers could be used to cast thin flexible films with applications in various industrial and technological fields.

Environmental Science

The environmental applications of this compound are linked to its role in the synthesis of molecules that can act as calcium channel blockers. These blockers are used to treat cardiovascular diseases and could have implications for environmental toxicity and biodegradation studies.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives could be used as organic synthesis intermediates. Their stability and potential for forming intramolecular hydrogen bonds make them suitable for developing new analytical methods and enhancing existing ones .

Mechanism of Action

Target of Action

The primary target of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide acts as a noncompetitive antagonist of the AMPA receptor . It inhibits AMPA-induced increases in intracellular free calcium ion concentration . This inhibition disrupts the normal function of the AMPA receptors, leading to a decrease in fast synaptic transmission .

Biochemical Pathways

The action of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide on the AMPA receptors affects the glutamatergic neurotransmission pathway . By inhibiting the AMPA receptors, it disrupts the normal flow of positive ions into the neuron, thereby reducing the neuron’s excitability and the likelihood of an action potential being generated .

Pharmacokinetics

It is known to be an orally active compound with a half-life of 167 hours in rats, 534 hours in dogs, and 755 hours in monkeys . Its bioavailability is 46.1% in rats, 53.5% in dogs, and 74.5% in monkeys .

Result of Action

The molecular and cellular effects of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide’s action include a significant reduction in seizure activity in rodent models of epilepsy . It also causes dose-dependent motor impairment as determined by rotarod tests .

properties

IUPAC Name

N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h2-10H,1H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMJCQDFJYYIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.